1-(1-(Methylsulfonyl)cyclopropyl)ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

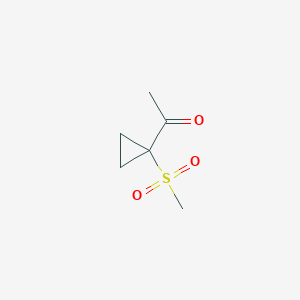

1-(1-(Methylsulfonyl)cyclopropyl)ethan-1-one, also known as MSCE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MSCE is a cyclopropyl ketone derivative that can be synthesized using various methods.

Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

- Nucleophilic Substitutions Catalyzed by Palladium(0): The utilization of cyclopropyl derivatives in palladium(0)-catalyzed nucleophilic substitutions has been explored. These reactions provide access to cyclopropylideneethyl derivatives, showcasing the synthetic potential of such structures in organic synthesis (Stolle et al., 1992).

- Novel Rearrangements in Organic Synthesis: A study on potassium hydroxide-mediated rearrangements of 2-alkyl-sulfonyl-2-arylsulfonyl-1-phenylethanones to produce 1-aryl-2-(arylsulfonylmethanesulfonyl)ethanones demonstrates the versatility of sulfonyl compounds in synthetic transformations (Bin et al., 2004).

- Cycloaddition Reactions for Trifluoromethylated Compounds: The preparation and reactions of 1,1,1-trifluoro-3-phenylsulfonylpropene with nitrones to form trifluoromethylated isoxazolidines highlight the utility of sulfonyl compounds in introducing trifluoromethyl groups into organic molecules (Tsuge et al., 1995).

Biochemical Applications

- Biological Methyl Donor: S-adenosylmethionine (SAM) is a key biological sulfonium compound, serving as a major methyl donor in reactions catalyzed by methyltransferases. SAM's role extends to donating methylene groups in the synthesis of cyclopropyl fatty acids, showcasing the biochemical relevance of methylene and sulfonyl functionalities (Fontecave et al., 2004).

Materials Science

- Cyclopropanation Reactions for Material Synthesis: The development of a one-pot protocol for synthesizing highly enantioenriched benzylic thioethers, thioacetates, and sulfones via copper-catalyzed C–S coupling reactions of enantioenriched tertiary benzylic amines demonstrates the application of sulfonyl compounds in materials science (Jiang et al., 2018).

Propiedades

IUPAC Name |

1-(1-methylsulfonylcyclopropyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3S/c1-5(7)6(3-4-6)10(2,8)9/h3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMRGACVZZJSOSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CC1)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N4-(3-chlorophenyl)-N6-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2613132.png)

![(E)-ethyl 2-(2-((1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2613135.png)

![N-[2-(2-methoxyphenyl)ethyl]-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide](/img/structure/B2613141.png)

![(1R,5S)-3-methoxy-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2613142.png)

![(Z)-2-Cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2613144.png)

![2-chloro-6-fluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2613147.png)

![N-(2-phenoxyethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2613154.png)